2,3-Butanediol
Overview
Description
2,3-Butanediol is an organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol, meaning it has two hydroxyl groups on adjacent carbon atoms. This compound exists in three stereoisomeric forms: (2R,3R)-2,3-butanediol, (2S,3S)-2,3-butanediol, and meso-2,3-butanediol. All three isomers are colorless liquids and have various industrial applications, including as precursors to plastics and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Butanediol can be synthesized through the hydrolysis of 2,3-epoxybutane. The reaction is as follows: [ \text{(CH}_3\text{CH)}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{(CHOH)}_2\text{CH}_3 ] The distribution of isomers depends on the stereochemistry of the epoxide .
Industrial Production Methods: Industrial production of this compound primarily involves microbial fermentation processes. Various microorganisms, including bacteria and yeast, are metabolically engineered to produce this compound from renewable feedstocks such as starch, sugar, glycerol, and lignocellulose . These bio-based production methods are more sustainable compared to traditional petrochemical processes .
Types of Reactions:
Dehydration: this compound can undergo dehydration to form butanone (methyl ethyl ketone): [ \text{(CH}_3\text{CHOH)}_2 \rightarrow \text{CH}_3\text{C(O)CH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Deoxydehydration: It can also undergo deoxydehydration to form butene: [ \text{(CH}_3\text{CHOH)}_2 + 2\text{H}_2 \rightarrow \text{C}_4\text{H}_8 + 2\text{H}_2\text{O} ]
Common Reagents and Conditions:
Dehydration: Typically involves acidic catalysts and elevated temperatures.
Deoxydehydration: Requires hydrogen gas and a suitable catalyst.
Major Products:
- Butanone (methyl ethyl ketone)
- Butene
Scientific Research Applications
2,3-Butanediol has a wide range of applications in various fields:
- Chemistry: Used as a precursor for the synthesis of methyl ethyl ketone, 1,3-butadiene, and other valuable chemicals .
- Biology: Acts as a growth stimulator and drought resistance enhancer in plants .
- Medicine: Investigated for its potential use in pharmaceuticals due to its antifungal properties .
- Industry: Utilized in the production of synthetic rubber, biofuels, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2,3-butanediol involves its metabolic conversion by microorganisms. The compound is produced through the fermentation of glucose by various bacteria and yeast. The key enzyme involved in this process is butanediol dehydrogenase, which catalyzes the reduction of acetoin to this compound . This enzymatic pathway is crucial for the production of optically pure isomers of this compound .
Comparison with Similar Compounds
- 1,3-Butanediol: Another diol with hydroxyl groups on the first and third carbon atoms.
- 1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbon atoms.
- 1,2-Butanediol: A diol with hydroxyl groups on the first and second carbon atoms.
Uniqueness of 2,3-Butanediol: this compound is unique due to its three stereoisomeric forms, which provide distinct chemical and physical properties. Its ability to undergo various chemical reactions, such as dehydration and deoxydehydration, makes it a versatile compound in industrial applications .
Properties
IUPAC Name |
butane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Record name | 2,3-Butanediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34439-75-3 | |
Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8041321 | |
Record name | 2,3-Butanediol | |
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Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |
Record name | 2,3-Butanediol | |
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Boiling Point |
BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |
Record name | 2,3-Butanediol | |
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Record name | 2,3-Butanediol | |
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Flash Point |
85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |
Record name | 2,3-Butanediol | |
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Solubility |
In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |
Record name | 2,3-Butanediol | |
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Density |
1.045 at 20 °C/20 °C | |
Record name | 2,3-Butanediol | |
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Vapor Density |
3.1 (Air = 1) | |
Record name | 2,3-Butanediol | |
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Vapor Pressure |
0.24 [mmHg], 0.243 mm Hg at 25 °C | |
Record name | 2,3-Butanediol | |
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Color/Form |
Nearly colorless, crystalline solid or liquid | |
CAS No. |
513-85-9, 35007-63-7 | |
Record name | 2,3-Butanediol | |
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Record name | Butane-2,3-diol | |
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Record name | 2,3-Butanediol | |
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URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
19 °C, 25 °C | |
Record name | 2,3-Butanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
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Record name | 2,3-Butanediol | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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